![molecular formula C12H13NO5 B1294017 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1018143-27-5](/img/structure/B1294017.png)
3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
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Description
The compound of interest, 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the dimethoxyphenyl group suggests potential for varied chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of isoxazole derivatives can be complex, involving multiple steps and selective conditions. For instance, the synthesis of 5,5'-Dimethyl-3,3'-azoisoxazole, a related compound, involves the use of a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . Similarly, the synthesis of 5-arylisoxazole-3-hydroxamic acids, which can be rearranged into oxadiazoles, involves a series of transformations starting from 5-arylisoxazole-3-carboxylic acids . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often confirmed by single crystal X-ray analysis. For example, the structure of a related compound, 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, was confirmed using this technique . The crystal structure provides insight into the arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and interactions.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. The rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes to aminofurazans under alkaline conditions is one such reaction . This type of chemical behavior is important for the development of new compounds with potential applications in different fields, such as pharmaceuticals or materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the compound's solubility, boiling point, and stability. The crystal structure of a related compound, (Z)-(\u00b1)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, reveals intermolecular C-H…O hydrogen-bonding interactions, which can influence the compound's melting point and solubility . These properties are essential for the practical application and handling of the compound.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds, such as indole derivatives, exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 210229 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-7-3-4-10(17-2)8(5-7)9-6-11(12(14)15)18-13-9/h3-5,11H,6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKIPMFFMHSWBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid |
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